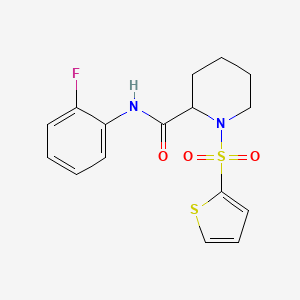

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate (MFMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the acrylate family of compounds and is known for its ability to act as a catalyst in certain chemical reactions. MFMPA has been used in the synthesis of a number of different compounds, including aromatic compounds, pharmaceuticals, and polymers. It has also been used to study the structure and reactivity of organic molecules.

Aplicaciones Científicas De Investigación

Polymeric Protecting Groups

A study by Gormanns and Ritter (1994) discusses the synthesis of a novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting group, indicating the potential for creating specialized polymers for protective applications in synthetic chemistry (Gormanns & Ritter, 1994).

Recognition of Hydrophilic Compounds

Research by Sawada et al. (2000) demonstrates that self-assembled aggregates of new fluoroalkylated end-capped oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, suggesting applications in selective transport and sensing technologies (Sawada et al., 2000).

Polymerization Modeling

Günaydin et al. (2005) provide insights into the free radical polymerization of acrylates, offering a deeper understanding of the polymerization process and its applications in producing high-molecular-weight polymers (Günaydin et al., 2005).

Stereospecific Radical Polymerization

Baraki, Habaue, and Okamoto (2001) explore the stereospecific radical polymerization of acrylates controlled by Lewis acid catalysts, highlighting the ability to synthesize polymers with specific stereochemistry, which could be important for creating materials with tailored properties (Baraki et al., 2001).

Responsive Terpolymers Synthesis

Abdelaty (2021) discusses the synthesis of hydrophilic-hydrophobic functional thermo-pH responsive terpolymers, indicating potential applications in bio-separation and biotechnology (Abdelaty, 2021).

Accelerated Synthesis of Poly(acrylates)

A study by Anastasaki et al. (2014) on the photoinduced living radical polymerization of acrylates without conventional photoinitiators or dye sensitizers reveals a method for rapid synthesis of poly(acrylates) with excellent end group fidelity, suggesting applications in material science where precise polymer properties are required (Anastasaki et al., 2014).

Propiedades

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-16-11-6-8(3-4-10(11)13)5-9(7-14)12(15)17-2/h3-6H,7,14H2,1-2H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFMIZKZAUFQIU-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(CN)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\CN)/C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2742235.png)

![1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2742236.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2742237.png)

![2-(4-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperazin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2742238.png)

![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine](/img/structure/B2742240.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)